6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine
Description
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a 5-nitro substitution, a 6-azepan-1-yl group (a seven-membered saturated ring), and a 3-methoxypropylamine substituent at the N~2~ position.
Properties
CAS No. |
673497-99-9 |
|---|---|
Molecular Formula |
C14H24N6O3 |
Molecular Weight |
324.38 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H24N6O3/c1-23-10-6-7-16-14-17-12(15)11(20(21)22)13(18-14)19-8-4-2-3-5-9-19/h2-10H2,1H3,(H3,15,16,17,18) |
InChI Key |
OGDBDHGTXAAHJU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution with Azepane and Methoxypropyl Groups: The azepane and methoxypropyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The azepane and methoxypropyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-aminopyrimidine-2,4-diamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the azepane and methoxypropyl groups can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Triazine-Based Compound ()
The triazine derivative 6-(2-(anthracen-9-ylmethylene)hydrazinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine (9CI) shares a nitrogen-rich heterocyclic core but differs in substitution patterns. While the target compound has a pyrimidine ring, the triazine analogue incorporates anthracene and phenyl groups. The anthracene moiety in the triazine compound likely enhances π-π stacking interactions, which are absent in the methoxypropyl-substituted pyrimidine. This difference suggests divergent biological targets: triazine derivatives may prioritize DNA intercalation, whereas pyrimidines with flexible substituents (e.g., methoxypropyl) could favor protein-binding pockets .
Pyrimidine-2,4-dione Derivatives ()
Compounds such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione feature a pyrimidine-2,4-dione core with benzyloxy and methoxymethyl substituents. Unlike the target compound, these lack the nitro group and diamine functionality, instead incorporating ketone oxygen atoms. Additionally, the benzyloxy groups increase lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility .
Closest Pyrimidine Analogues ()
The compound N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS 5742-09-6) provides the most direct structural comparison. Key differences include:
- N~2~ Substituent: 3-methoxypropyl (target) vs. 3-(dimethylamino)propyl (analogue).
- 6-Position Substituent: Azepane (7-membered ring) vs. 4-methylpiperidine (6-membered ring).
- Physicochemical Properties :
| Property | Target Compound | Analogue (CAS 5742-09-6) |
|---|---|---|
| Molecular Weight | ~365 g/mol (estimated) | 337.42 g/mol |
| XLogP3 | ~2.5 (estimated) | 1.7 |
| Polar Surface Area (PSA) | ~110 Ų (estimated) | 105 Ų |
| Hydrogen Bond Acceptors | 8 | 7 |
The target compound’s higher logP and PSA suggest improved membrane permeability but reduced bioavailability compared to the analogue .
Purine Analogues ()
The synthesis of 6,8,9-trisubstituted purine derivatives from 4,6-dichloro-5-nitropyrimidine highlights the role of nitro groups in facilitating nucleophilic substitution reactions. While the target compound retains the 5-nitro group, its substitution pattern diverges: purine analogues incorporate cyclopentyl and phenyl groups, which are bulkier than the azepane and methoxypropyl substituents. This contrast implies that the target compound may exhibit reduced steric hindrance, favoring interactions with shallower binding sites .
Research Findings and Implications
- Solubility and Bioavailability: The 3-methoxypropyl group likely improves aqueous solubility compared to the dimethylamino substituent in CAS 5742-09-6, but its PSA of ~110 Ų may limit blood-brain barrier penetration .
- However, the absence of anthracene-like planar systems (cf. ) makes DNA intercalation less likely.
Biological Activity
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 246.30 g/mol
- Melting Point: Approximately 83.71 °C (Predicted)
- Boiling Point: ~317.7 °C at 760 mmHg (Predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The azepane ring enhances its binding affinity to certain receptors, which may lead to improved pharmacokinetic properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine may exhibit antidepressant and anxiolytic effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that derivatives containing azepane structures can act as selective inhibitors of glycine transporters (GlyT1), which are crucial in regulating synaptic transmission in the central nervous system .
Anticancer Potential
Preliminary studies suggest that nitropyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of cell proliferation and promotion of cell cycle arrest at the G1 phase, which is critical for cancer treatment strategies .
Case Studies
-
GlyT1 Inhibition:
A study demonstrated that azepane-containing compounds significantly inhibit GlyT1 with an IC50 value of 37 nM, indicating their potential as therapeutic agents for conditions like schizophrenia and depression . -
Anticancer Activity:
In vitro assays have shown that compounds similar to 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine induce apoptosis in various cancer cell lines through mitochondrial pathways, leading to increased oxidative stress within the cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
